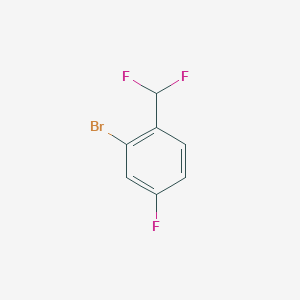

2-Bromo-1-(difluoromethyl)-4-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-(difluoromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJOYKZVIXCVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375606 | |

| Record name | 2-bromo-1-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-81-1 | |

| Record name | 2-bromo-1-(difluoromethyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-1-(DIFLUOROMETHYL)-4-FLUOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-1-(difluoromethyl)-4-fluorobenzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Among the vast arsenal of fluorinated building blocks, 2-Bromo-1-(difluoromethyl)-4-fluorobenzene (CAS Number: 845866-81-1 ) has emerged as a particularly valuable intermediate.[1][2] Its trifunctionalized aromatic scaffold, featuring a reactive bromine atom, a lipophilic difluoromethyl group, and a modulating fluorine atom, offers a versatile platform for the synthesis of complex and novel pharmaceutical agents.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its core physicochemical properties, explore its synthesis with mechanistic insights, dissect its reactivity and strategic applications in medicinal chemistry, and provide detailed experimental protocols.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis and for ensuring laboratory safety. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 845866-81-1 | [1][2] |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.711 g/mL at 25 °C | |

| Refractive Index | n20/D 1.495 | |

| Flash Point | 77.2 °C (171.0 °F) | |

| Boiling Point | 80 °C | [2] |

| SMILES | FC(F)c1ccc(F)cc1Br | |

| InChI | 1S/C7H4BrF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7]

Synthesis of this compound: A Plausible Two-Step Approach

The synthesis of this compound can be strategically approached in two key steps, starting from the commercially available 4-fluorobenzaldehyde. This pathway involves an initial electrophilic aromatic substitution to introduce the bromine atom, followed by a nucleophilic difluoromethylation of the aldehyde functionality.

Caption: A plausible two-step synthetic workflow for this compound.

Step 1: Electrophilic Bromination of 4-Fluorobenzaldehyde

The initial step involves the regioselective bromination of 4-fluorobenzaldehyde to yield 2-bromo-4-fluorobenzaldehyde. The directing effects of the substituents on the aromatic ring govern the position of the incoming bromine electrophile. The aldehyde group is a meta-director, while the fluorine atom is an ortho, para-director. In this case, the bromine is directed to the position ortho to the fluorine and meta to the aldehyde.

Experimental Protocol (Illustrative):

A representative procedure for the bromination of a substituted benzaldehyde is as follows:

-

In a suitable reaction vessel, dissolve 4-fluorobenzaldehyde in a mixture of trifluoroacetic acid and sulfuric acid at 0 °C.[8]

-

Slowly add a brominating agent, such as dibromohydantoin, to the stirred solution while maintaining the temperature.[8]

-

Allow the reaction to proceed at an elevated temperature (e.g., 50 °C) for an extended period.[8]

-

Upon completion, quench the reaction by pouring it into ice water.

-

Extract the aqueous phase with an organic solvent (e.g., n-hexane).[8]

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.[8]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-4-fluorobenzaldehyde.

-

Purify the crude product by vacuum distillation to yield the pure intermediate.[8]

Step 2: Difluoromethylation of 2-Bromo-4-fluorobenzaldehyde

The second step involves the conversion of the aldehyde group of 2-bromo-4-fluorobenzaldehyde to a difluoromethyl group. This can be achieved using a nucleophilic difluoromethylating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation.

Experimental Protocol (Illustrative):

A general procedure for the difluoromethylation of an aldehyde using DAST is as follows:

-

Dissolve 2-bromo-4-fluorobenzaldehyde in an anhydrous solvent such as dichloromethane in a dry reaction flask under an inert atmosphere.[4]

-

Cool the solution to 0 °C.

-

Slowly add DAST to the stirred solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate.[4]

-

Separate the organic layer and extract the aqueous layer with dichloromethane.[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, while the difluoromethyl group and the fluorine atom contribute to the desirable physicochemical properties of the final drug candidates.

Caption: Key cross-coupling reactions of this compound for generating diverse molecular scaffolds.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F.[8] This trend makes the bromine atom in this compound significantly more reactive than the fluorine atom, allowing for selective functionalization at the bromine position while leaving the fluorine intact. This chemoselectivity is a critical advantage in multi-step syntheses.

The Role of the Difluoromethyl Group in Medicinal Chemistry:

The difluoromethyl (-CHF₂) group is increasingly recognized as a valuable bioisostere in drug design. Its key contributions include:

-

Enhanced Lipophilicity: The -CHF₂ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethyl group make it resistant to metabolic degradation, particularly oxidative metabolism, thereby prolonging the in vivo half-life of a drug.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions.

-

Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming favorable interactions with biological targets.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of novel and complex molecules in the field of drug discovery. Its unique combination of a reactive bromine handle, a property-enhancing difluoromethyl group, and a modulating fluorine atom provides medicinal chemists with a powerful tool for lead optimization and the development of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and the role of its constituent functional groups is essential for leveraging its full potential in the design of next-generation pharmaceuticals.

References

- FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Aryl fluoride cross-coupling.

- RSC Publishing. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.

- ACS Publications. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions.

Sources

- 1. This compound | C7H4BrF3 | CID 2761180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 845866-81-1 2-BROMO-1-DIFLUOROMETHYL-4-FLUOROBENZENE [king-pharm.com]

- 3. 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Bromo-1-(difluoromethyl)-4-fluorobenzene: Properties, Reactivity, and Applications

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have established themselves as indispensable tools for molecular design.[1] The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among the vast array of fluorinated building blocks, 2-Bromo-1-(difluoromethyl)-4-fluorobenzene stands out as a particularly valuable intermediate. Its trifunctional nature—an aryl bromide for cross-coupling, a fluorine atom to modulate electronics, and a difluoromethyl group as a key bioisostere—offers a versatile platform for the synthesis of complex, high-value molecules.[3][4] This guide provides an in-depth analysis of its chemical properties, reactivity, and applications for researchers and development professionals.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of sound scientific research. This compound is registered under a specific CAS number, which distinguishes it from its isomers and related compounds.

Caption: 2D Structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 845866-81-1 | Sigma-Aldrich[6], PubChem[5] |

| Molecular Formula | C₇H₄BrF₃ | Sigma-Aldrich[6], PubChem[5] |

| Molecular Weight | 225.01 g/mol | Sigma-Aldrich[6] |

| InChI Key | WAJOYKZVIXCVTR-UHFFFAOYSA-N | Sigma-Aldrich[6] |

| Synonyms | 2-Bromo-4-fluorobenzodifluoride | PubChem[5] |

Physicochemical Properties

The physical properties of this compound are critical for designing reaction conditions, purification protocols, and formulation strategies. It is a liquid at room temperature with a density significantly greater than water.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Physical Form | Liquid | Sigma-Aldrich[6] |

| Density | 1.711 g/mL at 25 °C | Sigma-Aldrich[6] |

| Refractive Index (n20/D) | 1.495 | Sigma-Aldrich[6] |

| Flash Point | 77.2 °C (171.0 °F) | Sigma-Aldrich[6] |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

Note: The absence of experimental boiling and melting point data in public repositories highlights the need for direct experimental determination for process safety and development.

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.

-

¹H NMR: The spectrum would be characterized by signals for the aromatic protons and the single proton of the difluoromethyl group. The CHF₂ proton would appear as a triplet due to coupling with the two equivalent fluorine atoms. The aromatic protons would exhibit complex splitting patterns due to H-H and H-F couplings.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[7] Two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The CHF₂ fluorine signal would appear as a doublet due to coupling with the adjacent proton.[7]

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the CHF₂ group will appear as a triplet due to one-bond C-F coupling. The aromatic carbons bonded to fluorine will show large one-bond C-F coupling constants, while others will show smaller two- or three-bond couplings.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio), which is a definitive feature for confirming its presence.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three key functional components. The electron-withdrawing nature of the fluorine and difluoromethyl substituents heavily influences the reactivity of the aromatic core and the aryl bromide.

Caption: Key reactivity sites and features of the molecule.

The Aryl Bromide Handle: A Gateway to Cross-Coupling

The carbon-bromine bond is the primary site for synthetic elaboration. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug development.[8] This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the fluorinated phenyl moiety to other complex fragments.

Example Protocol: Suzuki-Miyaura Coupling (Generic)

-

Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), an arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, which is the rate-determining step. The base is crucial for activating the boronic acid for the transmetalation step. The inert atmosphere prevents the degradation of the phosphine ligands and the catalyst.

The Electron-Deficient Aromatic Core

The combined inductive (-I) and mesomeric (-M) effects of the fluorine and difluoromethyl substituents withdraw electron density from the benzene ring. This has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it significantly less nucleophilic and thus less reactive towards electrophiles (e.g., in nitration or Friedel-Crafts reactions) compared to benzene.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing groups stabilize the negative charge in the Meisenheimer complex intermediate, making the ring susceptible to attack by strong nucleophiles. The fluorine atom, being ortho/para to the other activating groups, is a potential leaving group in SNAr reactions.

The Difluoromethyl Moiety: A Key Bioisostere

The CHF₂ group is a critical pharmacophore in medicinal chemistry.[9] It serves as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with distinct properties:

-

Metabolic Stability: It blocks sites of oxidative metabolism that might otherwise be susceptible to degradation.[1]

-

Lipophilicity: It increases lipophilicity more moderately than the trifluoromethyl (-CF₃) group, providing a fine-tuning mechanism for optimizing a drug's solubility and permeability.[2]

-

Hydrogen Bonding: The proton on the difluoromethyl group is weakly acidic and can act as a hydrogen bond donor, potentially forming key interactions with biological targets.[9]

Proposed Synthetic Workflow

While multiple synthetic routes are possible, a common strategy for preparing such polysubstituted aromatics involves sequential halogenation and functionalization. A plausible laboratory-scale synthesis could start from the commercially available 1-(difluoromethyl)-4-fluorobenzene.

Caption: A logical workflow for the synthesis of the title compound.

Protocol Considerations: The directing effects of the -F and -CHF₂ groups must be considered. Both are ortho-, para-directing, but deactivating. The fluorine atom is an activating ortho-, para-director relative to the hydrogen, while the CHF₂ group is deactivating. The bromination would likely occur at the position ortho to the fluorine atom due to its stronger activating effect, leading to the desired product.[8] Careful control of reaction conditions (temperature, catalyst, stoichiometry) would be necessary to ensure regioselectivity and minimize the formation of isomers.

Applications in Research and Development

The primary application of this compound is as a versatile building block for introducing the 2-(difluoromethyl)-4-fluorophenyl moiety into target molecules. This structural motif is of high interest in:

-

Pharmaceuticals: Used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutics where the fluorinated substituents can enhance potency and improve pharmacokinetic profiles.[4][10]

-

Agrochemicals: Incorporated into novel herbicides and pesticides, where metabolic stability and target affinity are critical for efficacy and environmental persistence.[3]

-

Materials Science: Employed in the synthesis of liquid crystals and other advanced materials where the polarity and electronic properties of the C-F bonds are advantageous.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Table 3: GHS Hazard Information

| Hazard Class | GHS Code | Description | Source |

|---|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | PubChem[5] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | PubChem[5] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | PubChem[5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[5] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | Sigma-Aldrich[6] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11]

Conclusion

This compound is a powerful and versatile chemical intermediate whose value is derived from the synergistic interplay of its three distinct functional groups. The aryl bromide provides a reliable handle for molecular construction via cross-coupling, while the fluorine and difluoromethyl groups offer established strategies for fine-tuning the electronic and pharmacokinetic properties of a target molecule. A thorough understanding of its reactivity and safe handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 2-bromo-1-difluoromethyl-4-fluorobenzene [845866-81-1]. AKos Consulting & Solutions. [Link]

- This compound. ECHO CHEMICAL CO., LTD. [Link]

- This compound.

- Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]

- Significance of Fluorine in Medicinal Chemistry: A Review.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.

- 2-Bromo-1,4-difluorobenzene.

- Applications of Fluorine in Medicinal Chemistry.

- Fluorine in drug discovery: Role, design and case studies.

- Safety Data Sheet: Fluorobenzene. Carl ROTH. [Link]

- The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 1-Bromo-4-fluorobenzene. Wikipedia. [Link]

- Supporting Information - General Methods. The Royal Society of Chemistry. [Link]

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

- 1-bromo-2-fluorobenzene. Organic Syntheses. [Link]

- Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene. ChemBeast. [Link]

- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, Royal Society of Chemistry. [Link]

- 1-Bromo-2-fluorobenzene.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 4. ajrconline.org [ajrconline.org]

- 5. This compound | C7H4BrF3 | CID 2761180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 845866-81-1 [sigmaaldrich.com]

- 7. azom.com [azom.com]

- 8. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene

Introduction

2-Bromo-1-(difluoromethyl)-4-fluorobenzene (CAS No. 845866-81-1) is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1][2] The strategic placement of bromo, difluoromethyl, and fluoro substituents on the benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. The difluoromethyl group, in particular, is a valuable bioisostere for hydroxyl or thiol groups, offering modulated lipophilicity, metabolic stability, and hydrogen bond donating capabilities, which are highly desirable in drug design. This guide provides a comprehensive overview of the most robust and experimentally validated pathway for the synthesis of this key intermediate, intended for researchers and professionals in drug development and chemical synthesis.

Recommended Synthetic Pathway: A Two-Step Approach

The most reliable and well-documented synthesis of this compound proceeds via a two-step sequence. This pathway is characterized by its use of readily available starting materials and high-yielding transformations. The overall strategy involves:

-

Electrophilic Bromination: The regioselective bromination of commercially available 4-fluorobenzaldehyde to produce the key intermediate, 2-bromo-4-fluorobenzaldehyde.

-

Deoxyfluorination: The conversion of the aldehyde functional group in 2-bromo-4-fluorobenzaldehyde to the target difluoromethyl group using a specialized fluorinating agent.

This approach is favored over the alternative of directly brominating 1-(difluoromethyl)-4-fluorobenzene, a pathway for which the regioselectivity is less documented and may present challenges in purification.

Visualizing the Synthesis Workflow

The following diagram outlines the logical flow of the recommended two-step synthesis.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of 2-Bromo-4-fluorobenzaldehyde

The foundational step in this pathway is the highly regioselective bromination of 4-fluorobenzaldehyde. The fluorine atom at the para position and the aldehyde group (a meta-director) work in concert to direct the incoming bromine electrophile to the ortho position relative to the fluorine atom.

Causality Behind Experimental Choices

-

Brominating Agent: 5,5-Dibromohydantoin is used as a stable, solid source of electrophilic bromine, which is safer and easier to handle on a large scale than liquid bromine.

-

Solvent System: A mixed-acid system of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) serves as both the solvent and a strong activating medium.[3] The highly acidic environment protonates the aldehyde, further deactivating the ring to prevent over-bromination and enhancing the directing effects of the substituents.

-

Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the starting material, then gently heated to 50 °C to drive the reaction to completion over an extended period.[3]

Detailed Experimental Protocol

This protocol is adapted from a documented large-scale synthesis.[3]

-

Reactor Setup: To a 100-liter autoclave equipped with a mechanical stirrer, add 50 liters of a pre-mixed trifluoroacetic acid/sulfuric acid solvent (5:1 volume ratio).

-

Charging Reactant: Cool the acid mixture to 0 °C. At this temperature, add 6.24 kg (25 mol) of 4-fluorobenzaldehyde.

-

Bromination (First Addition): Raise the temperature to 50 °C with stirring. Add 7.15 kg (25 mol) of solid 5,5-dibromohydantoin through a feed port. Seal the reactor and maintain the reaction at 50 °C for 8 hours.

-

Bromination (Second Addition): After 8 hours, carefully open the feed port and add another 7.15 kg (25 mol) of 5,5-dibromohydantoin. Reseal the reactor and continue stirring at 50 °C for an additional 48 hours.

-

Work-up and Quenching: Once the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature. Slowly pour the reaction liquid into 500 liters of ice water with vigorous stirring.

-

Extraction: Extract the aqueous phase with n-hexane (3 x 50 L).

-

Washing: Combine the organic phases and wash sequentially with 10 L of saturated sodium bicarbonate solution and 10 L of saturated sodium chloride solution.

-

Purification: Concentrate the organic phase under reduced pressure to remove the n-hexane. The resulting crude product is then purified by vacuum distillation to yield 2-bromo-4-fluorobenzaldehyde.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzaldehyde | [3] |

| Key Reagents | 5,5-Dibromohydantoin, H₂SO₄, TFA | [3] |

| Reaction Time | 56 hours | [3] |

| Yield | 85% | [3] |

| Product Purity | >98% after distillation | [4] |

Part 2: Synthesis of this compound

The crucial transformation to the final product is the conversion of the aromatic aldehyde to a difluoromethyl group. This is achieved through a deoxyfluorination reaction.

Mechanism and Reagent Selection

The conversion of an aldehyde to a geminal difluoride is a well-established transformation in fluorine chemistry.[5] The most common and effective reagent for this purpose is Diethylaminosulfur Trifluoride (DAST) .[6][7][8]

The reaction mechanism proceeds as follows:

-

The oxygen of the aldehyde's carbonyl group acts as a nucleophile, attacking the sulfur atom of DAST.

-

This is followed by the elimination of diethylaminosulfoxide and the formation of a difluoro-substituted intermediate.

-

A subsequent elimination step, driven by the formation of stable byproducts, yields the geminal difluoride.

Caption: Simplified mechanism of aldehyde deoxyfluorination using DAST.

Safety Note: DAST is a high-energy reagent that can decompose exothermically and potentially explosively if heated above 50-90 °C.[6] All operations should be conducted in a well-ventilated fume hood, behind a safety shield, and at controlled low temperatures. Safer, albeit often more expensive, alternatives such as Deoxo-Fluor® or XtalFluor-M® can also be considered.[5][6]

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of the target molecule.[9]

-

Reactor Setup: In a dry reaction flask under a nitrogen atmosphere, dissolve 20 g (98.5 mmol) of 2-bromo-4-fluorobenzaldehyde in 130 mL of anhydrous dichloromethane.

-

Reagent Addition: At room temperature, slowly add 27 g (147.8 mmol) of Diethylaminosulfur Trifluoride (DAST) to the stirred solution. Note: For better control, especially on a larger scale, cooling the initial solution to 0 °C or -78 °C is recommended before the dropwise addition of DAST.

-

Reaction: Stir the reaction mixture at room temperature for over 10 hours, monitoring the progress by TLC or GC until the starting aldehyde is consumed.

-

Quenching: Prepare a 500 mL beaker containing crushed ice. Carefully and slowly add the reaction mixture dropwise to the ice.

-

Neutralization and Extraction: Neutralize the quenched mixture to a pH of 6-7 using a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 60 mL).

-

Washing and Drying: Combine all organic phases and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting crude liquid is purified by vacuum distillation to yield the final product, this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-4-fluorobenzaldehyde | [9] |

| Key Reagent | Diethylaminosulfur Trifluoride (DAST) | [9] |

| Reaction Time | >10 hours | [9] |

| Yield | 82.6% | [9] |

| Final Product Form | Colorless transparent liquid | [9] |

Conclusion

The synthesis of this compound is most effectively achieved through a robust two-step sequence starting from 4-fluorobenzaldehyde. The initial regioselective bromination provides the key aldehyde intermediate in high yield, which is then efficiently converted to the target difluoromethyl compound using DAST. This pathway offers high yields, utilizes established chemical transformations, and provides a reliable method for obtaining this valuable building block for advanced chemical synthesis. Adherence to strict safety protocols, particularly during the handling of DAST, is paramount for the successful and safe execution of this synthesis.

References

- ChemicalBook. (n.d.). 2-Bromo-4-fluorobenzaldehyde synthesis.

- Wikipedia. (2023). Diethylaminosulfur trifluoride.

- O'Hagan, D. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7037-7063. doi:10.1039/D1CS00360G

- FAQ. (n.d.). How can 2-bromo-4-fluorobenzaldehyde be synthesized and applied effectively?

- Common Organic Chemistry. (n.d.). Aldehyde to Difluoro. Retrieved from a chemical synthesis resource website.

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from a chemical synthesis procedure website.

- Enamine. (n.d.). DAST.

- PubChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluorobenzaldehyde Synthesis Intermediate: The Significance of 2-Bromo-4-fluorobenzaldehyde.

Sources

- 1. This compound | C7H4BrF3 | CID 2761180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 7. Alcohol to Difluoro - Common Conditions [commonorganicchemistry.com]

- 8. DAST - Enamine [enamine.net]

- 9. Page loading... [guidechem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene

Introduction

2-Bromo-1-(difluoromethyl)-4-fluorobenzene is a substituted aromatic compound with significant potential in medicinal chemistry and materials science. The unique combination of a bromine atom, a difluoromethyl group, and a fluorine atom on the benzene ring imparts specific electronic and steric properties, making it a valuable building block in the synthesis of complex molecules. Accurate and comprehensive spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and established methodologies.

Due to the limited availability of publicly accessible, fully analyzed experimental spectra for this compound, this guide will focus on predicted spectroscopic data, with detailed interpretations based on the known effects of its constituent functional groups. This approach provides a robust framework for researchers to interpret their own experimental data.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the aromatic protons and the proton of the difluoromethyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.6 - 7.8 | m | - | Ar-H |

| ~ 7.1 - 7.3 | m | - | Ar-H |

| ~ 6.8 - 7.0 | t | JHF ≈ 56 Hz | CH F₂ |

Interpretation and Experimental Causality:

-

Aromatic Protons: The three aromatic protons will appear in the region of δ 7.1-7.8 ppm. Their exact chemical shifts and multiplicities will be complex due to coupling with each other and with the fluorine atoms on the ring and the difluoromethyl group. The electron-withdrawing effects of the bromine and fluorine atoms will generally shift these protons downfield.

-

Difluoromethyl Proton: The proton of the CHF₂ group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (JHF)[1]. The characteristic coupling constant is typically in the range of 50-60 Hz. This large coupling is a definitive indicator of the CHF₂ group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. A standard pulse program for ¹H NMR is sufficient.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and will show characteristic couplings to fluorine.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 160 | d | ¹JCF ≈ 250 Hz | C -F |

| ~ 135 | d | ³JCF ≈ 8 Hz | C -Br |

| ~ 130 | d | ²JCF ≈ 25 Hz | C -CHF₂ |

| ~ 120 | d | ²JCF ≈ 22 Hz | Ar-C H |

| ~ 118 | d | ³JCF ≈ 9 Hz | Ar-C H |

| ~ 115 | t | ¹JCF ≈ 240 Hz | C HF₂ |

| ~ 114 | d | ²JCF ≈ 21 Hz | Ar-C H |

Interpretation and Experimental Causality:

-

Carbon-Fluorine Coupling: All carbon signals will likely be split due to coupling with the fluorine atoms. The carbon directly attached to the fluorine on the ring and the carbon of the difluoromethyl group will exhibit large one-bond coupling constants (¹JCF) of approximately 240-250 Hz. Carbons two or three bonds away will show smaller couplings.

-

Chemical Shifts: The chemical shifts are influenced by the substituents. The carbon attached to the fluorine on the ring will be significantly downfield. The carbon attached to the bromine will also be downfield, though to a lesser extent.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 125 MHz (or corresponding field strength) NMR spectrometer.

-

Acquisition: A proton-decoupled ¹³C NMR experiment is standard. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Processing: Process the data similarly to the ¹H NMR spectrum, with calibration against the CDCl₃ solvent peak at δ 77.16 ppm.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and electronic environment of the fluorine atoms.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 | m | - | Ar-F |

| ~ -125 | d | JFH ≈ 56 Hz | CHF ₂ |

Interpretation and Experimental Causality:

-

Aromatic Fluorine: The fluorine atom attached to the aromatic ring is expected to have a chemical shift in the range of -100 to -120 ppm[2]. It will appear as a multiplet due to coupling with the aromatic protons.

-

Difluoromethyl Fluorines: The two equivalent fluorine atoms of the CHF₂ group will appear as a doublet due to coupling with the geminal proton (JFH ≈ 56 Hz). The chemical shift is anticipated to be around -120 to -130 ppm.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: A spectrometer equipped with a fluorine probe is required.

-

Acquisition: A standard ¹⁹F NMR pulse sequence is used. A common external reference is CFCl₃ (δ 0.0 ppm).

-

Processing: Standard processing steps are applied.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 224/226 | ~100 / ~98 | [M]⁺ (Molecular Ion) |

| 145 | Moderate | [M - Br]⁺ |

| 95 | Moderate | [C₆H₄F]⁺ |

Interpretation and Experimental Causality:

-

Molecular Ion: The most telling feature will be the molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the molecular ion will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity[3][4]. This is a definitive signature for a monobrominated compound. The nominal molecular weight is approximately 225 g/mol .

-

Fragmentation: Common fragmentation pathways would involve the loss of the bromine atom, leading to a peak at m/z 145. Further fragmentation of the aromatic ring can also be expected.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Ionization: Electron ionization (EI) is a common technique for this type of molecule.

-

Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch[5][6][7] |

| ~ 1600, ~1500 | Strong-Medium | Aromatic C=C Ring Stretch[5][6][7] |

| 1250 - 1000 | Strong | C-F Stretch (Aromatic and Aliphatic) |

| 900 - 675 | Strong | C-H Out-of-plane Bending[5][6][7] |

| ~ 600 | Medium-Weak | C-Br Stretch |

Interpretation and Experimental Causality:

-

Aromatic Ring: The presence of the aromatic ring will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region[5][6][7].

-

Carbon-Fluorine Bonds: Strong absorptions in the 1250-1000 cm⁻¹ region are characteristic of C-F stretching vibrations. Both the aryl C-F and the aliphatic C-F bonds will absorb in this region.

-

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear at a lower frequency, typically around 600 cm⁻¹.

-

Substitution Pattern: The pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring[5][8][9].

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum is collected, followed by the sample spectrum.

-

Analysis: The spectrum is analyzed for the presence of characteristic absorption bands.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and IR spectroscopy, provides a detailed and unambiguous confirmation of its structure. The key identifying features are the characteristic ¹H and ¹⁹F NMR signals of the difluoromethyl group with their large H-F coupling, the isotopic pattern of the molecular ion in the mass spectrum confirming the presence of bromine, and the C-F and C-Br stretching vibrations in the IR spectrum. This guide serves as a foundational reference for researchers working with this and structurally related compounds, enabling efficient and accurate characterization.

References

- UCLA, "IR Spectroscopy Tutorial: Aromatics," University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]

- OpenStax, "15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition," OpenStax. [Link]

- Fiveable, "Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes," Fiveable. [Link]

- Chemistry LibreTexts, "15.7: Spectroscopy of Aromatic Compounds," Chemistry LibreTexts. [Link]

- YouTube, "Lec15 - IR Spectra of Aromatic Compounds," Professor Dave Explains. [Link]

- Oxford Instruments, "NMR | Fluorine Spectroscopy - Magnetic Resonance," Oxford Instruments. [Link]

- TutorChase, "How can you identify the presence of halogens using mass spectrometry?," TutorChase. [Link]

- Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia. [Link]

- The Royal Society of Chemistry, "Supporting Information," The Royal Society of Chemistry. [Link]

- MDPI, "Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime," MDPI. [Link]

- Chemguide, "mass spectra - the M+2 peak," Chemguide. [Link]

- Taylor & Francis Online, "Proton and fluorine NMR spectra of fluorobenzene," Molecular Physics. [Link]

- Anasazi Instruments, "Active Nuclei Fluorine-19 NMR Spectroscopy," Anasazi Instruments. [Link]

- The Royal Society of Chemistry, "Supporting Information," The Royal Society of Chemistry. [Link]

- PubMed, "The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS)

- Magritek, "Simultaneous Proton and Fluorine decoupled 13C NMR," Magritek. [Link]

- Chemistry LibreTexts, "Organic Compounds Containing Halogen

- ResearchGate, "Mass spectrometry of halogen-containing organic compounds," ResearchG

- RSC Publishing, "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- ResearchGate, "An Overview of Fluorine NMR," ResearchG

- ACS Publications, "Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry," Environmental Science & Technology. [Link]

- University of Wisconsin-Madison, "19F NMR Reference Standards," University of Wisconsin-Madison, Department of Chemistry. [Link]

- AZoM, "Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds," AZoM. [Link]

- NIST WebBook, "p-Bromofluorobenzene," NIST. [Link]

- PubChem, "this compound," PubChem. [Link]

- PubChem, "1-Bromo-2-fluorobenzene," PubChem. [Link]

- NIST WebBook, "Bromobenzene," NIST. [Link]

- PubChem, "2-Bromo-1-chloro-4-fluorobenzene," PubChem. [Link]

- PubChem, "2-Bromo-4-fluoro-1-iodobenzene," PubChem. [Link]

- NIST WebBook, "2-Bromo-4-fluoro-1-dichloromethyldimethylsilyloxybenzene," NIST. [Link]

- University of California, Santa Barbara, "19F Chemical Shifts and Coupling Constants," UCSB Department of Chemistry and Biochemistry. [Link]

- Chem LibreTexts, "13C NMR Spectroscopy," Chem LibreTexts. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Bromo-1-fluoro-4-iodobenzene | C6H3BrFI | CID 2756980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. patents.justia.com [patents.justia.com]

- 5. This compound | C7H4BrF3 | CID 2761180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 97 845866-81-1 [sigmaaldrich.com]

- 7. 845866-81-1|this compound|BLD Pharm [bldpharm.com]

- 8. 845866-81-1 2-BROMO-1-DIFLUOROMETHYL-4-FLUOROBENZENE [king-pharm.com]

- 9. CAS 845866-81-1 | 1700-B-2X | MDL MFCD06657961 | this compound | SynQuest Laboratories [synquestlabs.com]

1H NMR spectrum of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and materials science, providing unparalleled insight into molecular structure. For fluorinated organic molecules, which are of increasing importance in pharmaceuticals, NMR analysis presents unique challenges and opportunities. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive probe for analysis.[1][2] However, its presence profoundly influences the corresponding proton (¹H) NMR spectrum through complex spin-spin coupling networks.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a compound featuring multiple sources of proton-fluorine coupling. Due to the absence of publicly available experimental spectra, this analysis is based on a high-fidelity predicted spectrum generated by advanced machine learning algorithms.[3][4] We will dissect the predicted chemical shifts and coupling constants, explore the underlying principles of through-bond and through-space H-F interactions, and provide a robust experimental protocol for acquiring such a spectrum in a laboratory setting.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The difluoromethyl proton (H-α) appears as a triplet due to coupling with the two geminal fluorine atoms. The three aromatic protons (H-3, H-5, and H-6) display complex splitting patterns arising from both homonuclear (H-H) and heteronuclear (H-F) couplings over multiple bonds.

A summary of the predicted spectral parameters is presented in Table 1.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-α (CHF₂) | 6.85 | t | ²JHF = 56.4 |

| H-3 | 7.80 | dd | ³JHH = 8.8, ⁴JHF = 6.5 |

| H-5 | 7.20 | ddd | ³JHH = 8.8, ³JHF = 8.8, ⁴JHH = 2.8 |

| H-6 | 7.55 | ddd | ³JHH = 8.8, ⁴JHF = 4.7, ⁵JHF = 2.8 |

Disclaimer: Data predicted by NMRDB.org, a machine learning-based tool.[3] Actual experimental values may vary.

Detailed Spectral Interpretation

The Difluoromethyl Proton (H-α) at ~6.85 ppm

The proton of the difluoromethyl group is significantly deshielded by the two attached fluorine atoms, resulting in a downfield chemical shift. Its signal is predicted to be a clean triplet, a result of geminal coupling (²J) to the two equivalent fluorine atoms of the CHF₂ group. The predicted coupling constant of 56.4 Hz is a typical magnitude for ²JHF couplings.[5]

The Aromatic Protons (7.0-8.0 ppm)

The chemical shifts of the aromatic protons are influenced by the electronic nature of the ring substituents. The bromine atom and the difluoromethyl group are electron-withdrawing, which generally deshields nearby protons, shifting them downfield. Conversely, the fluorine atom is a π-donor, which can shield ortho and para protons.[6]

-

H-3 (~7.80 ppm): This proton is ortho to the bromine atom, leading to significant deshielding. Its multiplicity is predicted as a doublet of doublets. The larger coupling (³JHH ≈ 8.8 Hz) arises from its ortho relationship with H-5. The smaller coupling (⁴JHF ≈ 6.5 Hz) is due to a four-bond coupling to the fluorine atom at position 4.

-

H-5 (~7.20 ppm): This proton is ortho to the fluorine at C4 and meta to the bromine at C2. It is predicted to be the most upfield of the aromatic signals. Its complex multiplicity, a doublet of doublet of doublets, arises from three distinct couplings:

-

An ortho H-H coupling to H-6 (³JHH ≈ 8.8 Hz).

-

An ortho H-F coupling to the fluorine at C4 (³JHF ≈ 8.8 Hz).

-

A meta H-H coupling to H-3 (⁴JHH ≈ 2.8 Hz).

-

-

H-6 (~7.55 ppm): This proton is positioned between the electron-withdrawing difluoromethyl group and the fluorine atom. Its multiplicity is a doublet of doublet of doublets due to:

-

An ortho H-H coupling to H-5 (³JHH ≈ 8.8 Hz).

-

A meta H-F coupling to the fluorine at C4 (⁴JHF ≈ 4.7 Hz).

-

A potential long-range coupling to the difluoromethyl fluorines (⁵JHF ≈ 2.8 Hz).

-

Visualization of Molecular Coupling Networks

Understanding the connectivity and interactions within a molecule is paramount. The following diagrams, rendered in Graphviz, illustrate the spin-spin coupling relationships in this compound.

Caption: Through-bond J-coupling network.

The diagram above illustrates the primary through-bond scalar (J) couplings. Solid lines within the ring represent covalent bonds, while dotted and dashed lines indicate H-H and H-F spin-spin couplings, respectively.

Advanced Topic: Through-Space vs. Through-Bond Coupling

In sterically congested molecules, particularly those containing fluorine, spin-spin coupling can occur directly through space, rather than being mediated by the bonding electrons.[7] This phenomenon is a critical consideration for this compound, where the CHF₂ group and the bromine atom are ortho to each other, forcing the H-α proton and the H-3 proton into close proximity.

Caption: Through-bond vs. through-space coupling.

While difficult to confirm without advanced 2D NMR experiments like NOESY, a through-space interaction between H-α and H-3 is plausible and could contribute to the fine structure of their respective signals. The magnitude of such couplings is highly dependent on the internuclear distance and the relative orientation of the atoms.[7]

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Spectrometer Frequency: 400 MHz for ¹H.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker system) is typically sufficient. A 30° pulse angle is used to allow for a shorter relaxation delay.

-

Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

-

Acquisition Time: 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the peak multiplicities and measure the coupling constants.

-

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by complex splitting patterns that result from a combination of H-H and H-F couplings over multiple bonds. A thorough analysis, grounded in the principles of chemical shift theory and spin-spin coupling, allows for the complete assignment of the spectrum. While this guide is based on a predicted spectrum, it provides a robust framework for interpreting experimental data. The potential for through-space H-F coupling adds a layer of complexity that underscores the power of NMR spectroscopy to probe subtle conformational and electronic effects in fluorinated molecules.

References

- Banfi, D.; Patiny, L. www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. [Link]

- Sajed, T., et al. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 2024, 14(5), 290. [Link]

- ChemAxon.

- Mestrelab Research. Mnova NMRPredict. [Link]

- Cheminfo.org.

- Reichenbächer, M., et al. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.

- Gupta, P. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube, 2022. [Link]

- Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]

- Baranac-Stojanovic, M. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access, 2013, 1(3), 213-221. [Link]

- Novak, J., et al. 19 F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing, 2022. [Link]

- Abraham, R.J., et al. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing, 2001. [Link]

- Mohamad, A.S., et al. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

- Chemistry with Caroline. How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube, 2021. [Link]

- Reddit. The Effect of Fluorine in 1H NMR. r/Chempros, 2024. [Link]

- nmrshiftdb2.

- The Organic Chemistry Tutor. Chemical Shift In NMR Spectroscopy. YouTube, 2018. [Link]

- Ang-Schenstead, F., et al. The precious Fluorine on the Ring: Fluorine NMR for biological systems. NIH Public Access, 2017, 10(1), 1-13. [Link]

- Royal Society of Chemistry.

- Jasperse, C.

- Williamson, M.P., et al. Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 2023, 145(36), 19576–19581. [Link]

- Emsley, J.W., et al. Fluorine Coupling Constants. Progress in NMR Spectroscopy, 1976, 10, 83-756. [Link]

- PubChem. 1-Bromo-4-fluorobenzene. [Link]

- Sadek, P.C., et al. 13C-NMR experimental methods for determination of resonance multiplicities: Strychnos alkaloids. Journal of Pharmaceutical Sciences, 1981, 70(1), 81-4. [Link]

- Nikonowicz, E.P., et al. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. PubMed, 1998, 26(11), 2155-61. [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualizer loader [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

An In-depth Technical Guide to the ¹³C NMR of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed theoretical prediction of the ¹³C NMR spectrum, including chemical shifts and carbon-fluorine coupling constants. It further outlines a robust, field-proven experimental protocol for acquiring high-quality ¹³C NMR data for this and similar fluorinated aromatic compounds. The guide is designed to equip researchers with the expertise to confidently interpret the complex spectral data arising from the interplay of bromine and multiple fluorine substituents.

Introduction: The Structural Significance of this compound

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a versatile building block that features a trifunctionalized benzene ring, making it a valuable synthon for the synthesis of more complex chemical entities.

The precise structural elucidation of such molecules is critical, and ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for this purpose. However, the presence of multiple fluorine atoms introduces complexities, primarily through spin-spin coupling between ¹³C and ¹⁹F nuclei (J-coupling), which can lead to intricate splitting patterns. This guide aims to demystify the ¹³C NMR spectrum of this compound, providing a predictive framework and a practical experimental approach.

Theoretical Prediction and Spectral Analysis

The interpretation of the ¹³C NMR spectrum of this compound requires a systematic consideration of substituent effects on chemical shifts and the magnitude of C-F coupling constants over one to multiple bonds.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:

Caption: IUPAC numbering for this compound.

Predicted Chemical Shifts (δ) and C-F Coupling Constants (J)

The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromine, fluorine, and difluoromethyl substituents. The "heavy atom effect" of bromine is also a crucial consideration, often causing an upfield shift of the ipso-carbon (C2) compared to what would be expected based on electronegativity alone.[1][2]

The presence of fluorine atoms will result in characteristic splitting of the carbon signals due to ¹JCF, ²JCF, ³JCF, and even longer-range couplings.[3][4] The difluoromethyl carbon (CHF₂) will appear as a triplet due to coupling with the two fluorine atoms. The aromatic carbons will exhibit couplings to both the fluorine on the ring (at C4) and the fluorines of the difluoromethyl group.

Table 1: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |

| C1 | 128 - 135 | Triplet of Doublets (td) | ²JCF (CHF₂) ≈ 20-30 Hz, ³JCF (C4-F) ≈ 3-8 Hz | Attached to the electron-withdrawing CHF₂ group. Experiences two-bond coupling to the CHF₂ fluorines and three-bond coupling to the C4 fluorine. |

| C2 | 115 - 125 | Doublet (d) | ³JCF (C4-F) ≈ 8-15 Hz | The ipso-carbon to bromine, shifted upfield due to the heavy atom effect.[1] Experiences three-bond coupling to the C4 fluorine. |

| C3 | 118 - 128 | Doublet of Triplets (dt) | ²JCF (C4-F) ≈ 20-25 Hz, ⁴JCF (CHF₂) ≈ 1-4 Hz | Ortho to the C4 fluorine, experiencing a strong two-bond coupling. Also shows a smaller four-bond coupling to the CHF₂ fluorines. |

| C4 | 160 - 168 | Doublet (d) | ¹JCF ≈ 240-260 Hz | Directly bonded to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift.[5] |

| C5 | 112 - 120 | Doublet of Triplets (dt) | ²JCF (C4-F) ≈ 20-25 Hz, ⁴JCF (CHF₂) ≈ 1-4 Hz | Ortho to the C4 fluorine, experiencing a strong two-bond coupling. Also shows a smaller four-bond coupling to the CHF₂ fluorines. |

| C6 | 130 - 138 | Triplet of Doublets (td) | ³JCF (CHF₂) ≈ 4-8 Hz, ⁴JCF (C4-F) ≈ 2-5 Hz | Experiences three-bond coupling to the CHF₂ fluorines and four-bond coupling to the C4 fluorine. |

| CHF₂ | 110 - 120 | Triplet (t) | ¹JCF ≈ 235-250 Hz | The difluoromethyl carbon will be significantly downfield and split into a triplet by the two directly attached fluorine atoms. |

Note: These are estimated values based on typical substituent effects and C-F coupling constants in similar aromatic systems. Actual experimental values may vary.

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

Achieving a high-quality, interpretable ¹³C NMR spectrum for fluorinated compounds requires careful consideration of experimental parameters to overcome challenges such as low signal-to-noise and complex multiplets.[6]

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample and has minimal overlapping signals in the region of interest. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are generally suitable choices.

-

Concentration: Prepare a solution with a concentration of 20-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Parameters

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Temperature: 298 K (25 °C).

-

Spectral Width (SW): 250 ppm (approximately -20 to 230 ppm) to ensure all carbon signals, including the fluorinated carbons, are observed.

-

Acquisition Time (AQ): At least 1.5 seconds to ensure good resolution.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

-

Number of Scans (NS): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio. The signals for fluorinated carbons can be broad and split into multiple lines, reducing their peak height.[4]

-

Decoupling: Broadband proton decoupling (e.g., waltz16 or garp).

Advanced Experiment: ¹⁹F Decoupling

For unambiguous assignment and simplification of the spectrum, a ¹³C{¹H, ¹⁹F} double-decoupling experiment can be performed.[5] This requires a spectrometer equipped with a triple-resonance probe. This experiment will collapse all the C-F couplings, resulting in single peaks for each unique carbon, which can be invaluable for confirming assignments.

Data Interpretation and Self-Validation

A systematic approach is crucial for accurately interpreting the resulting spectrum.

Workflow for Spectral Analysis

Caption: A logical workflow for the interpretation of the ¹³C NMR spectrum.

Trustworthiness Through Cross-Validation

The interpretation of the spectrum should be a self-validating process. The predicted chemical shifts and coupling constants in Table 1 serve as a hypothesis. The experimental data should then be used to confirm or refute these predictions. For instance, the large ¹JCF coupling constant for C4 is a definitive marker. The multiplicities of the other aromatic carbons must be consistent with their proximity to the two sources of fluorine in the molecule. Any discrepancies should prompt a re-evaluation of the assignments.

Conclusion

The ¹³C NMR spectrum of this compound presents a fascinating case study in the structural elucidation of complex organofluorine compounds. By combining a theoretical understanding of substituent effects and C-F coupling with a robust experimental protocol, researchers can confidently navigate the intricacies of the spectrum. This guide provides the foundational knowledge and practical insights necessary for the accurate characterization of this important chemical entity, thereby supporting its application in drug development and materials science.

References

- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

- Pearson Education. (2023).

- Kovrigin, E. L. (2010). Simple organofluorine compounds giving field-dependent ¹³C and ¹⁹F NMR spectra with complex patterns: higher order effects and cross-correlated relaxation. Magnetic Resonance in Chemistry, 48(12), 957-966. [Link]

- Zanger, M. (1972). The determination of aromatic substitution patterns by nuclear magnetic resonance. Organic Magnetic Resonance, 4(1), 1-25. [Link]

- Facey, G. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]

- Supporting Information for scientific publications often contains raw NMR data. While not a peer-reviewed article in itself, it provides real-world examples.

- Lin, Y., & Gil, R. R. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Substituted Carbons. The Journal of Organic Chemistry, 80(2), 1015-1025. [Link]

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]

- ResearchGate. (n.d.). Calculated and experimental ¹³C NMR chemical shifts. [Link]

- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). The mechanisms of long-range ¹³C,¹⁹F and ¹⁹F,¹⁹F coupling constants in derivatives of biphenyl and fluorene. Differential isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. [Link]

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

- Helgstrand, M., & Pemberton, B. C. (2016). New ¹⁹F-NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 6, 35788. [Link]

- Abraham, R. J., Greatbanks, D., & Wileman, D. F. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The ¹³C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (12), 1748-1752. [Link]

- Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. [Link]

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2018). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 23(11), 2824. [Link]

- Chemistry Stack Exchange. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

- Perera, S. A., & Bartlett, R. J. (2019). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 21(34), 18664-18671. [Link]

- ResearchGate. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

- Reich, H. J. (2021). ¹³C NMR Chemical Shifts.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromo-1-(difluoromethyl)-4-fluorobenzene, a compound of interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of complex organic molecules. Given the absence of a publicly available mass spectrum for this specific compound, this guide will present a predictive analysis based on established principles of mass spectrometry and a comparative study with its close structural analogs.

Introduction: The Analytical Imperative

This compound (C₇H₄BrF₃) is a halogenated aromatic compound with a molecular weight of approximately 225.01 g/mol .[1] The unique combination of a bromine atom, a fluorine atom, and a difluoromethyl group on a benzene ring presents a distinct challenge and opportunity for mass spectrometric analysis. Understanding its ionization and fragmentation behavior is paramount for its unambiguous identification in complex matrices and for metabolism or degradation studies. This guide will focus on predicting the fragmentation patterns under Electron Ionization (EI), a widely used technique in gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrum and Core Physicochemical Properties

A summary of the key physicochemical properties of the analyte is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| InChI Key | WAJOYKZVIXCVTR-UHFFFAOYSA-N | [2] |

| Appearance | Predicted to be a liquid | N/A |

Experimental Protocol: A Validated Approach

The following protocol outlines a robust methodology for the analysis of this compound using GC-MS with electron ionization. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound. Dissolve the compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate, in a 1 mL volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-